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Compound of Interest

Compound Name: 2,2-Difluorocyclohexanamine

CAS No.: 921753-37-9

Cat. No.: B3030571

Get Quote

Executive Summary
2,2-Difluorocyclohexanamine (and its hydrochloride salt) is a highly specialized fluorinated

building block increasingly utilized in modern medicinal chemistry and materials science. Unlike

traditional Material Safety Data Sheets (MSDS) that merely list hazards, this technical

whitepaper synthesizes critical safety data with physicochemical causality and field-proven

synthetic methodologies. By understanding how the gem-difluoro motif modulates the chemical

behavior of the adjacent amine, researchers can safely and effectively integrate this compound

into complex drug discovery pipelines, such as the development of Lysyl tRNA Synthetase

(LysRS) inhibitors [1] and Cholesteryl Ester Transfer Protein (CETP) inhibitors [2].

Physicochemical Profiling & Structural Causality
The academic and industrial interest in 2,2-difluorocyclohexanamine is driven by the

profound effects that fluorine substitution has on molecular properties.
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Property Specification / Value

Product Name 2,2-Difluorocyclohexanamine

CAS Number (Free Base) 921753-37-9 [3]

CAS Number (HCl Salt) 921602-83-7 / 1638744-12-3

Molecular Formula C₆H₁₁F₂N (Free Base)

Molecular Weight 135.16 g/mol [3]

Density ~1.08 g/mL

Physical State Liquid (Free Base) / Solid (HCl Salt)

The Causality of the gem-Difluoro Effect
In drug design, the incorporation of the strongly electronegative gem-difluoromethylene (CF₂)

group adjacent to the primary amine fundamentally alters the molecule's physicochemical

profile:

pKa Modulation: The CF₂ group inductively withdraws electron density from the nitrogen

atom, significantly lowering the pKa of the conjugate acid compared to an unsubstituted

cyclohexylamine. This reduced basicity minimizes off-target basicity-driven toxicities (e.g.,

hERG channel inhibition or phospholipidosis).

Lipophilicity & Permeability: The fluorine atoms increase the overall lipophilicity of the

fragment, enhancing passive membrane permeability, which is critical for intracellular target

engagement (e.g., targeting M. tuberculosis inside macrophages) [1].

Hazard Identification & Self-Validating Safety
Protocols
While the basicity of the amine is reduced by the fluorine atoms, 2,2-
difluorocyclohexanamine remains a reactive nucleophile and a local irritant.

GHS Hazard Classification
H302: Harmful if swallowed.
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation [3].

Mechanistic Causality of Hazards: The primary amine acts as a nucleophile that can disrupt

lipid bilayers and cause localized saponification of skin lipids and protein denaturation upon

contact (H315/H319). Furthermore, under extreme thermal degradation (e.g., fire), the

compound can decompose to release highly toxic and corrosive hydrogen fluoride (HF) and

nitrogen oxides (NOx).

Step-by-Step Emergency Spill Protocol (Self-Validating)
To ensure absolute safety during a spill, rely on a self-validating neutralization workflow rather

than visual inspection alone.

Isolation & PPE: Immediately isolate the area. Don high-resistance nitrile gloves, chemical

splash goggles, and a half-face respirator with an organic vapor cartridge.

Containment: Surround the liquid spill with an inert, non-combustible absorbent material

(e.g., diatomaceous earth or sand). Do not use combustible organic sawdust.

Neutralization: Carefully apply a weak acid solution (e.g., 5% citric acid or sodium bisulfate)

to the spill area to protonate the free amine, converting it into a water-soluble, non-volatile

salt.

Self-Validation Step: Use pH indicator paper on the residual moisture of the neutralized spill.

A pH reading of 6–8 validates that the reactive free base has been successfully quenched. If

the pH remains >8, reapply the weak acid.

Collection: Sweep the neutralized absorbent into a chemically compatible, sealable

hazardous waste container.
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Fig 1. Self-validating emergency response workflow for 2,2-Difluorocyclohexanamine spills.
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Synthetic Utility: Reductive Amination Methodology
2,2-Difluorocyclohexanamine is most frequently utilized as a nucleophile in reductive

amination reactions to synthesize complex secondary or tertiary amines, such as in the

optimization of pyrrolo[3,4-d]pyrimidine derivatives for tuberculosis treatment [1].

Step-by-Step Reductive Amination Protocol
This protocol describes the coupling of 2,2-difluorocyclohexanamine with a target

aldehyde/ketone using Sodium Triacetoxyborohydride (STAB).

Imine Formation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the target

aldehyde/ketone (1.0 eq) and 2,2-difluorocyclohexanamine (1.2 eq) in anhydrous

dichloroethane (DCE) or dichloromethane (DCM) (0.2 M concentration).

Catalysis (Optional but recommended): Add glacial acetic acid (1.0 - 2.0 eq) to facilitate

iminium ion formation. Stir at room temperature for 1–2 hours.

Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq).

The bulky, electron-withdrawing nature of the triacetoxyborohydride ensures selective

reduction of the iminium intermediate over the starting carbonyl.

Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor completion via LC-

MS.

Self-Validating Workup:

Quench the reaction with saturated aqueous NaHCO₃.

Extract with DCM (3x).

Self-Validation: To ensure no unreacted aliphatic amine contaminates the product, perform

an acid wash (1M HCl). Check the pH of the aqueous layer (must be < 2) to validate that

all unreacted 2,2-difluorocyclohexanamine has partitioned into the aqueous phase as

the hydrochloride salt.

Neutralize the aqueous layer, back-extract the pure product, dry over Na₂SO₄, and

concentrate in vacuo.
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Fig 2. Mechanistic pathway of the reductive amination using 2,2-Difluorocyclohexanamine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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